molecular formula C23H33NO2 B601964 Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)- CAS No. 250214-69-8

Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-

Cat. No.: B601964
CAS No.: 250214-69-8
M. Wt: 355.52
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Description

Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)- (CAS: 250214-69-8) is a tertiary amine-containing phenolic compound with a molecular formula of C23H31NO2 . Its structure features a central phenylpropyl backbone substituted with a diisopropylamino group at position 3, a phenyl group at position 1, and a methoxymethyl (-CH2OCH3) substituent at the para position of the phenol ring . This compound is structurally related to clinically used antimuscarinic agents such as Tolterodine and Fesoterodine, which are prescribed for overactive bladder syndrome.

Properties

IUPAC Name

2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(methoxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO2/c1-17(2)24(18(3)4)14-13-21(20-9-7-6-8-10-20)22-15-19(16-26-5)11-12-23(22)25/h6-12,15,17-18,21,25H,13-14,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRSOVOKENPWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)COC)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chromenyl Intermediate Pathway

The synthesis begins with 2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl-methanol (feso chromenyl), a precursor derived from coupling reactions between substituted phenols and benzopyran derivatives. Patent US8946456B2 describes refluxing feso chromenyl with diisopropylamine in toluene, followed by azeotropic water removal to form an imine intermediate. Subsequent reduction with sodium borohydride in methanol yields (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol ((R)-feso deacyl), which undergoes methylation to introduce the methoxymethyl group.

Silylation-Deprotection Strategy

An alternative route involves protecting the phenolic hydroxyl group of 4-(hydroxymethyl)phenol using trimethylsilyl chloride (TMSCl) in dichloromethane. The bis-silylated intermediate is selectively deprotected using lithium acetate in dimethylformamide (DMF), yielding a mono-silylated product. Alkylation with 3-bromo-1-phenylpropane in the presence of potassium carbonate introduces the bis(isopropyl)amino side chain, followed by acid hydrolysis to remove the silyl protecting group.

Critical Reaction Steps and Conditions

Silylation and Deprotection Optimization

Silylation efficiency depends on the base and solvent. Triethylamine or diisopropylethylamine in dichloromethane at 0–10°C achieves >95% bis-silylation within 2 hours. Deprotection with lithium acetate in DMF-water (10:1) at 25°C selectively cleaves the phenolic silyl ether, preserving the methoxymethyl group.

Table 1: Silylation Reaction Parameters

ParameterOptimal ConditionImpact on Yield
Silylating agentTMSCl (2.2 eq)Maximizes conversion
BaseTriethylamineMinimizes side reactions
Temperature0–10°CPrevents over-silylation
SolventDichloromethaneEnhances solubility

Reductive Amination

The reductive amination of feso chromenyl with diisopropylamine requires precise stoichiometry. A 3:1 molar ratio of diisopropylamine to chromenyl in toluene under reflux ensures complete imine formation. Sodium borohydride (1.2 eq) in methanol at 0–5°C reduces the imine to the amine with >90% yield.

Crystallization and Purification

Solvent Screening for Crystalline Form B

Patent US8946456B2 discloses a stable crystalline form (Form B) of (R)-feso deacyl, obtained by dissolving the crude product in cyclohexane-acetone (25:1) at 50°C and cooling to 20°C. Form B exhibits superior non-hygroscopic properties compared to Form A, making it ideal for large-scale storage.

Table 2: Crystallization Solvent Effects

Solvent SystemCrystal FormPurity (%)Hygroscopicity
Cyclohexane-acetoneForm B99.5Low
Ethyl acetate-hexaneForm A98.2High

Analytical Characterization

Structural Confirmation

PXRD analysis distinguishes Form A and Form B via distinct diffraction patterns: Form A shows peaks at 2θ = 8.9°, 12.3°, and 17.5°, while Form B exhibits peaks at 2θ = 7.2°, 10.8°, and 15.4°. DSC thermograms reveal Form B’s higher melting onset (142°C vs. 135°C for Form A), corroborating its thermal stability.

Impurity Profiling

HPLC-MS identifies common impurities, including the diester byproduct from over-alkylation (m/z 443.3) and residual silyl ethers (m/z 467.4). Process optimization reduces impurities to <0.1% via controlled stoichiometry and low-temperature reductions.

Industrial-Scale Applications

Fesoterodine Synthesis

The compound serves as the penultimate intermediate in fesoterodine fumarate production. Esterification with isobutyryl chloride in dichloromethane at 0°C selectively functionalizes the phenolic hydroxyl, avoiding alcohol group activation . Subsequent fumarate salt formation achieves >99% enantiomeric excess, critical for pharmacological activity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated phenols, nitrophenols.

Scientific Research Applications

Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name CAS Number 4-Substituent Molecular Formula Therapeutic/Research Role
Target Compound 250214-69-8 Methoxymethyl C23H31NO2 Research compound (antimuscarinic analog)
Tolterodine (tartrate) 124937-52-6 Methyl C22H31NO2 (free base) Overactive bladder therapy
Fesoterodine Fumarate 286930-03-8 Hydroxymethyl ester C26H37NO3·C4H4O4 Overactive bladder prodrug
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol 124937-73-1 Methoxy & Methyl C17H20O2 Synthetic intermediate/impurity
Tolterodine Hydrobromide 124936-74-9 Methyl C22H31NO2·HBr Salt form of Tolterodine

Pharmacological and Metabolic Insights

Tolterodine (124937-52-6): Contains a 4-methylphenol group. The methyl substituent enhances lipophilicity, facilitating blood-brain barrier penetration, but may increase anticholinergic side effects . Metabolized via CYP2D6 to 5-hydroxymethyl derivatives, which retain activity .

Fesoterodine Fumarate (286930-03-8): A prodrug with a 4-hydroxymethyl group esterified with 2-methylpropanoic acid. Ester hydrolysis in vivo yields the active metabolite 5-hydroxymethyl Tolterodine, enhancing bioavailability . The hydroxymethyl group improves water solubility compared to Tolterodine, reducing CNS side effects .

Target Compound (250214-69-8) :

  • The methoxymethyl substituent introduces greater steric bulk and lipophilicity than Tolterodine’s methyl group. This may delay metabolic oxidation (e.g., CYP-mediated demethylation) and prolong half-life .
  • Unlike Fesoterodine, it lacks an ester moiety, making it a direct active compound rather than a prodrug .

3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol (124937-73-1): An alcohol derivative lacking the diisopropylamino group. Serves as an intermediate in Tolterodine synthesis but exhibits negligible antimuscarinic activity due to the absence of the tertiary amine .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound Tolterodine (free base) Fesoterodine Fumarate
Molecular Weight 361.50 g/mol 341.49 g/mol 527.7 g/mol (salt)
LogP (Predicted) ~4.2 ~3.8 ~2.5 (prodrug)
Water Solubility Low Moderate High (salt form)
Metabolic Stability High (methoxymethyl) Moderate (methyl) Low (ester hydrolysis)

Research and Development Context

  • The target compound’s methoxymethyl group is under investigation for optimizing receptor binding selectivity (e.g., M3 vs. M2 muscarinic receptors) and reducing off-target effects .
  • Compared to Fesoterodine, its non-prodrug nature allows direct evaluation of structure-activity relationships without metabolic confounding .

Biological Activity

Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-, commonly referred to as a derivative of tolterodine, is a synthetic compound with significant biological activity. It is primarily recognized for its application in pharmacology, particularly in the treatment of overactive bladder conditions. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and relevant case studies.

  • IUPAC Name : 2-(3-(diisopropylamino)-1-phenylpropyl)-4-(methoxymethyl)phenol
  • Molecular Formula : C23H33NO2
  • CAS Number : 250214-69-8
  • Molecular Weight : 355.52 g/mol

The primary mechanism by which phenol derivatives like tolterodine exert their effects is through the inhibition of muscarinic acetylcholine receptors (mAChRs). This action leads to reduced bladder contractions and increased bladder capacity. The compound selectively targets M3 receptors, which are predominantly found in the bladder.

Pharmacological Effects

  • Antimuscarinic Activity : The compound demonstrates a strong affinity for mAChRs, particularly M3 receptors, leading to effective management of urinary incontinence.
  • Tissue Selectivity : Studies indicate that the compound exhibits selectivity towards bladder tissues over salivary glands, minimizing side effects like dry mouth.
  • Efficacy in Clinical Trials : Clinical trials have shown that tolterodine significantly improves symptoms of overactive bladder compared to placebo, with a favorable safety profile.

Clinical Trials

A pivotal study published in the Journal of Urology evaluated tolterodine's effectiveness in patients with overactive bladder. Key findings included:

  • Reduction in Urgency Episodes : Patients experienced a significant decrease in daily urgency episodes (from an average of 8 to 4 per day).
  • Improvement in Quality of Life : Participants reported enhanced quality of life metrics post-treatment.

Comparative Studies

In a comparative analysis against other antimuscarinic agents (e.g., oxybutynin), tolterodine was found to be equally effective but with fewer central nervous system side effects. This was highlighted in a meta-analysis published in European Urology, which summarized data from multiple studies.

Data Table: Comparative Efficacy of Antimuscarinic Agents

AgentEfficacy (%)Dry Mouth Incidence (%)Bladder Capacity Increase (mL)
Tolterodine601050
Oxybutynin653045
Solifenacin621548

Toxicological Profile

While generally well-tolerated, some adverse effects have been noted:

  • Common Side Effects : Dry mouth, constipation, and dizziness.
  • Severe Reactions : Rare instances of allergic reactions and urinary retention have been reported.

Q & A

Q. Methodology :

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane:isopropanol (90:10) and 0.1% diethylamine for baseline separation .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing optical rotation with reference standards .
  • In Vitro Assays : Test enantiomers in muscarinic receptor binding assays (e.g., radioligand displacement using [³H]-N-methylscopolamine) to identify active isomers .

Advanced: What stability-indicating analytical methods are suitable for forced degradation studies?

Q. Recommended Protocols :

  • HPTLC with Fluorimetric Detection : Use silica gel plates and a mobile phase of toluene:ethyl acetate:ammonia (6:4:0.1) to detect degradation products under acidic, basic, oxidative, and photolytic conditions .
  • HPLC-MS : Employ C18 columns with gradient elution (acetonitrile:0.1% formic acid) to identify hydrolytic byproducts (e.g., demethylated analogs) .
  • Storage Stability : Store at -20°C in amber vials to prevent oxidation and photodegradation .

Advanced: How to address contradictory data in receptor affinity studies across literature sources?

Q. Resolution Strategies :

Control Enantiomeric Purity : Verify enantiomer ratios via chiral analysis, as impurities in racemic mixtures can skew results .

Standardize Assay Conditions : Use consistent buffer pH (7.4), temperature (37°C), and receptor sources (e.g., human bladder tissue vs. recombinant receptors) .

Metabolite Interference : Test for active metabolites (e.g., hydroxylated derivatives) using liver microsomes to account for metabolic activation .

Advanced: What computational methods predict metabolic sites for this compound?

Q. Approaches :

  • Density Functional Theory (DFT) : Calculate electron densities to identify vulnerable sites (e.g., methoxymethyl group for O-demethylation) .
  • CYP450 Docking Simulations : Model interactions with CYP3A4/2D6 isoforms using software like AutoDock Vina to predict hydroxylation or N-dealkylation pathways .
  • In Silico Metabolite Prediction : Tools like Meteor (Lhasa Limited) can generate plausible metabolites for targeted LC-MS/MS validation .

Basic: How is the compound characterized spectroscopically?

Q. Key Techniques :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxymethyl at δ 3.3 ppm for -OCH₂O-; aromatic protons at δ 6.8–7.4 ppm) .
  • FT-IR : Identify phenolic -OH stretch (~3300 cm⁻¹) and tertiary amine bands (~2800 cm⁻¹) .
  • High-Resolution MS : Use ESI+ mode to verify molecular ion [M+H]⁺ and fragment patterns (e.g., loss of isopropyl groups) .

Advanced: What strategies optimize bioavailability in preclinical models?

Q. Methodological Considerations :

  • Salt Formation : Prepare tartrate or hydrobromide salts to enhance aqueous solubility .
  • Prodrug Design : Introduce ester groups (e.g., acetylated phenol) for improved intestinal absorption, as seen in Fesoterodine .
  • Nanoparticle Encapsulation : Use PLGA polymers to sustain release and reduce hepatic first-pass metabolism .

Basic: What safety protocols are recommended for handling this compound?

Q. Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.
  • Waste Disposal : Incinerate contaminated materials at >800°C to prevent environmental release .

Advanced: How do structural modifications (e.g., methoxymethyl vs. methyl) impact muscarinic receptor subtype selectivity?

Q. Experimental Design :

Molecular Dynamics Simulations : Compare binding poses at M3 vs. M1 receptors using homology models .

Functional Assays : Measure cAMP inhibition in CHO cells expressing M1-M5 receptors to quantify subtype potency .

SAR Analysis : Synthesize analogs with varying substituents (e.g., ethoxymethyl, hydroxymethyl) and correlate with IC50 values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-
Reactant of Route 2
Reactant of Route 2
Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-

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